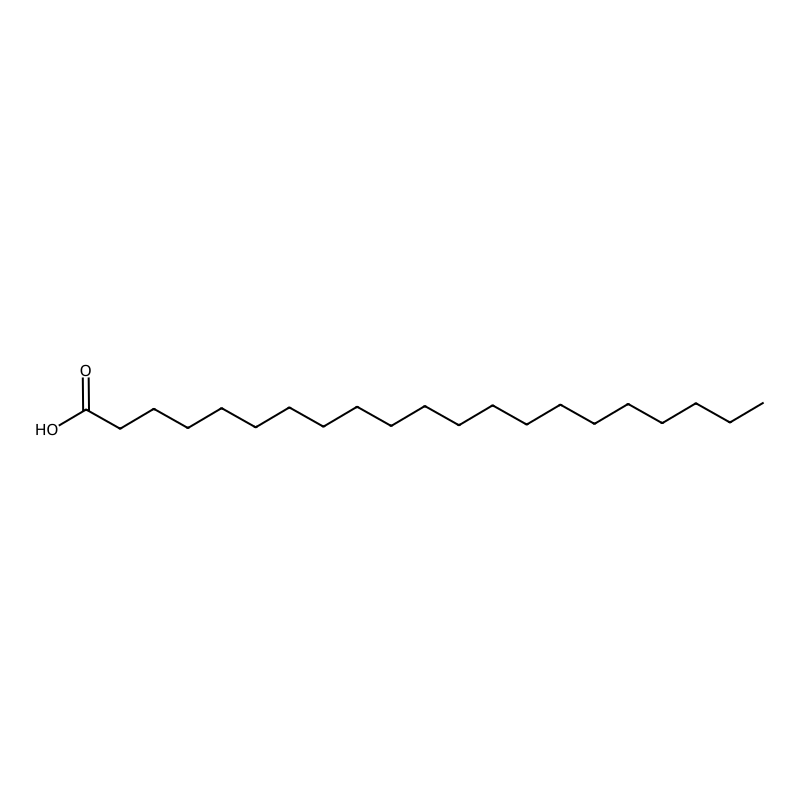Heneicosanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biomarker for Specific Diseases
Studies suggest heneicosanoic acid may serve as a potential biomarker for certain diseases. Research has found elevated levels of heneicosanoic acid in patients with Niemann-Pick disease type C, a rare lysosomal storage disorder []. Additionally, some studies have indicated a possible correlation between heneicosanoic acid levels and Alzheimer's disease, although further investigation is needed [].
Antimicrobial Properties
Source
Component of Biological Systems
Heneicosanoic acid is a naturally occurring component of various biological systems, including beeswax, plant cuticles, and some human tissues. Research on its role in these systems is ongoing, but it's believed to contribute to the structure and function of these tissues.
Source
Heneicosanoic acid, also known as heneicosylic acid, is a long-chain saturated fatty acid characterized by its chemical formula . This compound consists of a straight-chain of 21 carbon atoms with a carboxylic acid functional group at one end, making it a member of the fatty acid family. It appears as a colorless solid and is classified as a hydrophobic molecule, exhibiting very low solubility in water .
Heneicosanoic acid is notable for its occurrence in various biological systems, including human milk fat and certain plant oils. It serves as an internal standard in biochemical studies due to its unique presence in biological matrices .
Research on the specific mechanism of action of heneicosanoic acid is limited. However, its long-chain structure can influence its interaction with other molecules. In biological systems, heneicosanoic acid may play a role in membrane structure and function due to its hydrophobic properties []. Further research is needed to elucidate its specific mechanisms.
Heneicosanoic acid undergoes typical reactions associated with carboxylic acids, including:
- Esterification: Reacts with alcohols to form esters.
- Saponification: Reacts with bases to produce glycerol and soap.
- Oxidation: Can be oxidized to form dicarboxylic acids or other derivatives under strong oxidizing conditions.
A specific laboratory synthesis involves the permanganate oxidation of 1-docosene, leading to the formation of heneicosanoic acid .
Heneicosanoic acid exhibits various biological activities. It has been reported to have potential toxic effects at high concentrations and plays a role in lipid metabolism. Furthermore, it acts as an energy source and metabolite in vivo. Some studies suggest that it may inhibit the double-stranded DNA binding activity of the p53 protein, which is crucial for regulating cell cycle and apoptosis .
Several methods exist for synthesizing heneicosanoic acid:
- Oxidation of 1-docosene: This method employs potassium permanganate or similar oxidizing agents to convert the alkene into the corresponding carboxylic acid.
- Fatty Acid Synthesis: Heneicosanoic acid can also be synthesized through elongation processes using fatty acid synthases in microbial systems or plant oils.
- Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler fatty acids or alcohols.
Heneicosanoic acid finds applications across various fields:
- Industrial Uses: It is utilized in the production of foams, paints, and lubricants due to its properties as a long-chain fatty acid.
- Biochemical Research: Serves as a biomarker or internal standard in studies involving lipid metabolism and fatty acid profiling.
- Pharmaceuticals: Investigated for potential roles in drug formulation due to its biological activity.
Research on heneicosanoic acid's interactions primarily focuses on its metabolic pathways and effects on cellular processes. It has been studied for its role in lipid peroxidation and its impact on cellular membranes. Additionally, it may interact with proteins involved in lipid metabolism and cell signaling pathways .
Heneicosanoic acid belongs to the class of long-chain saturated fatty acids, which includes several other compounds. Here are some similar compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Docosanoic Acid | C22H44O2 | A saturated fatty acid with one additional carbon atom. |
| Tetracosanoic Acid | C24H48O2 | Contains 24 carbon atoms; found in certain plant oils. |
| Myristic Acid | C14H28O2 | A shorter chain saturated fatty acid commonly found in nut oils. |
| Palmitic Acid | C16H32O2 | Widely present in animal fats; important for energy storage. |
| Stearic Acid | C18H36O2 | Commonly found in cocoa butter; used in cosmetics and soaps. |
Heneicosanoic acid's uniqueness lies in its specific chain length and biological roles, which differentiate it from other fatty acids that may have similar structural features but different functional implications .
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






